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Compound of Interest

Compound Name: 4-fluoro-N,N-dimethylbenzamide

Cat. No.: B1329839 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis

of 4-fluoro-N,N-dimethylbenzamide, a valuable intermediate in pharmaceutical and

agrochemical research. Two primary synthetic routes are presented, starting from 4-

fluorobenzoic acid and 4-fluorobenzoyl chloride, respectively.

Chemical Properties and Data
A summary of the key chemical properties for the starting materials and the final product is

provided below for easy reference.
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Property
4-
Fluorobenzoic
Acid

4-
Fluorobenzoyl
Chloride

Dimethylamine
(2.0 M in THF)

4-fluoro-N,N-
dimethylbenza
mide

Molecular

Formula
C₇H₅FO₂ C₇H₄ClFO C₂H₇N C₉H₁₀FNO

Molecular Weight 140.11 g/mol 158.56 g/mol 45.08 g/mol 167.18 g/mol

Appearance
White crystalline

solid

Colorless to pale

yellow liquid

Clear, colorless

solution
Off-white solid

Melting Point

(°C)
182-185 10-12 -93

Not explicitly

found

Boiling Point (°C) 251 82 (at 20 mmHg) -
Not explicitly

found

Density (g/mL) 1.48 1.342 (at 25 °C) ~0.8
Not explicitly

found

Experimental Protocols
Two reliable methods for the synthesis of 4-fluoro-N,N-dimethylbenzamide are detailed

below.

Protocol 1: Synthesis from 4-fluorobenzoic acid
This two-step protocol involves the initial conversion of 4-fluorobenzoic acid to its

corresponding acid chloride, followed by amidation with dimethylamine.

Step 1a: Synthesis of 4-fluorobenzoyl chloride
This reaction should be performed in a well-ventilated fume hood.

Materials and Reagents:

4-fluorobenzoic acid

Oxalyl chloride or Thionyl chloride
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N,N-Dimethylformamide (DMF) (catalytic amount)

Anhydrous Dichloromethane (DCM)

Procedure:

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a

nitrogen atmosphere, suspend 4-fluorobenzoic acid (1.0 eq) in anhydrous dichloromethane

(DCM).

Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).

Slowly add oxalyl chloride (1.5 - 2.0 eq) or thionyl chloride (1.5 - 2.0 eq) to the suspension at

room temperature. Gas evolution (CO, CO₂, and HCl with oxalyl chloride; SO₂ and HCl with

thionyl chloride) will be observed.

Stir the reaction mixture at room temperature for 1-2 hours, or until the gas evolution ceases

and the solution becomes clear.

The reaction progress can be monitored by carefully quenching a small aliquot with methanol

and analyzing by TLC or GC-MS to confirm the formation of the methyl ester.

Once the reaction is complete, the solvent and excess reagent are removed under reduced

pressure to yield crude 4-fluorobenzoyl chloride, which can be used in the next step without

further purification.

Step 1b: Synthesis of 4-fluoro-N,N-dimethylbenzamide
Materials and Reagents:

4-fluorobenzoyl chloride (from Step 1a)

Dimethylamine (2.0 M solution in THF)

Triethylamine (optional, as a scavenger for HCl)

Anhydrous Dichloromethane (DCM)
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1 M HCl solution

Saturated NaHCO₃ solution

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Dissolve the crude 4-fluorobenzoyl chloride (1.0 eq) in anhydrous DCM in a round-bottom

flask under a nitrogen atmosphere and cool the solution to 0 °C in an ice bath.

Slowly add a 2.0 M solution of dimethylamine in THF (1.2 - 1.5 eq). If dimethylamine

hydrochloride is used, add triethylamine (2.2 - 2.5 eq) to the reaction mixture.

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

Monitor the reaction by TLC or GC-MS.

Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃

solution, and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield the crude product.

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of

ethyl acetate in hexanes) or by recrystallization to afford 4-fluoro-N,N-dimethylbenzamide.

Protocol 2: Synthesis from 4-fluorobenzoyl chloride
This protocol is a more direct approach, starting from the commercially available 4-

fluorobenzoyl chloride.

Materials and Reagents:

4-fluorobenzoyl chloride
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Dimethylamine (2.0 M solution in THF) or Dimethylamine hydrochloride

Triethylamine

Anhydrous Dichloromethane (DCM)

1 M HCl solution

Saturated NaHCO₃ solution

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

In a fume hood, equip a 100 mL round-bottom flask with a magnetic stir bar and a dropping

funnel. Place the flask in an ice bath.

To the flask, add a solution of dimethylamine (1.2 equivalents) and triethylamine (1.2

equivalents) in 30 mL of anhydrous dichloromethane (DCM).

Dissolve 4-fluorobenzoyl chloride (1.0 equivalent) in 10 mL of anhydrous DCM and add it to

the dropping funnel.

Add the 4-fluorobenzoyl chloride solution dropwise to the stirred amine solution over 15-20

minutes, maintaining the temperature at 0-5 °C.[1]

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to

room temperature. Let it stir for 2-3 hours.[1]

The reaction progress can be monitored by Thin Layer Chromatography (TLC).

Transfer the reaction mixture to a separatory funnel.

Wash the organic layer sequentially with 20 mL of 1 M HCl to remove excess amines, 20 mL

of saturated NaHCO₃ solution to neutralize any remaining acid, and finally with 20 mL of

brine.[1]
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

The crude product can be purified by column chromatography on silica gel or by

recrystallization to yield pure 4-fluoro-N,N-dimethylbenzamide.

Characterization Data
The following table summarizes the spectroscopic data for 4-fluoro-N,N-dimethylbenzamide.

Data Type Observed Data

¹H NMR

(400 MHz, DMSO) δ 7.49 (d, J = 8.6 Hz, 2H),

7.43 (d, J = 8.6 Hz, 2H), 2.91 (t, J = 22.5 Hz,

6H).[2]

¹³C NMR
(101 MHz, DMSO) δ 169.15, 163.59, 161.14,

132.85, 129.47, 115.15, 39.72, 34.79.[2]

Melting Point

Not explicitly found for the fluorinated

compound. For comparison, the melting point of

the non-fluorinated analog, N,N-

dimethylbenzamide, is reported to be in the

range of 42-45 °C.[3][4]

Visualizations
The following diagrams illustrate the experimental workflows for the synthesis of 4-fluoro-N,N-
dimethylbenzamide.
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Click to download full resolution via product page

Caption: Workflow for the synthesis of 4-fluoro-N,N-dimethylbenzamide from 4-fluorobenzoic

acid.
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Caption: Workflow for the synthesis of 4-fluoro-N,N-dimethylbenzamide from 4-fluorobenzoyl

chloride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1329839#4-fluoro-n-n-dimethylbenzamide-synthesis-
protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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